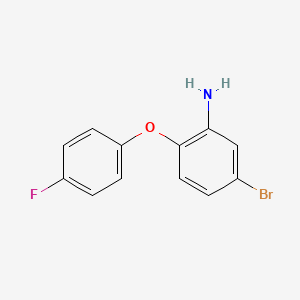

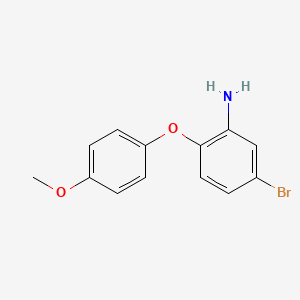

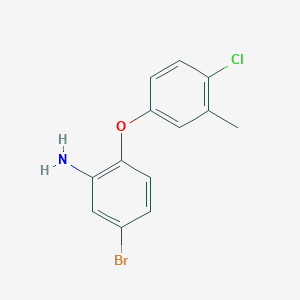

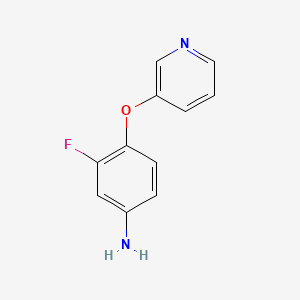

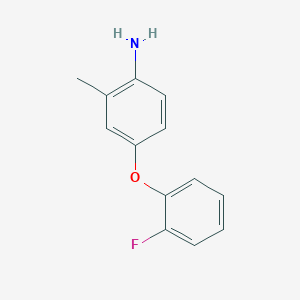

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

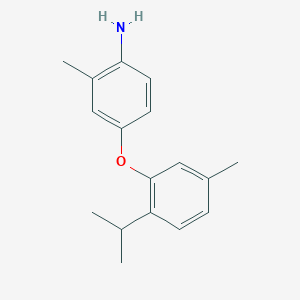

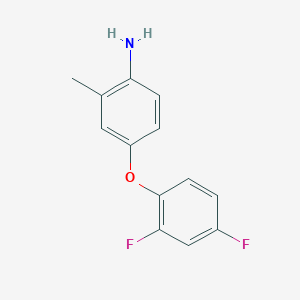

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline (5-Br-2-CMP) is an aromatic amine belonging to the family of brominated anilines. It is a colorless solid that is soluble in organic solvents and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Br-2-CMP has found numerous applications in scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe for biological imaging.

Scientific Research Applications

Development of Selective Estrogen Receptor Modulators

This compound has been utilized in the development of selective estrogen receptor modulators (SERMs) . SERMs are a class of drugs that act on the estrogen receptor and are used in the treatment of osteoporosis and breast cancer . The compound’s ability to modulate estrogen receptors without the side effects associated with estrogen makes it valuable in therapeutic applications.

Histochemistry and Bacteriology

In histochemistry and bacteriology, “5-Bromo-2-(4-chloro-3-methylphenoxy)aniline” serves as a substrate for beta-galactosidase . This enzyme cleaves the glycosidic bond to produce a chromogenic compound, which is used to detect enzyme activity in various biological samples .

Molecular Biology Applications

The compound is involved in molecular biology applications, particularly in blotting techniques such as Northern, Southern, and Western blotting. It is also used in in situ hybridization and immunohistochemistry as part of the BCIP/NBT substrate system, which helps in the visualization of nucleic acids and proteins .

Mechanism of Action

Target of Action

It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .

Mode of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the inhibition of glucose reabsorption in the kidneys .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall therapeutic effects of these inhibitors, which include lowering blood glucose levels, reducing body weight, and lowering blood pressure .

properties

IUPAC Name |

5-bromo-2-(4-chloro-3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCKDYFNZBGFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)